7-Methoxy-6-methyl-indan-1-one
CAS No.:
Cat. No.: VC13402600
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O2 |
|---|---|
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 7-methoxy-6-methyl-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C11H12O2/c1-7-3-4-8-5-6-9(12)10(8)11(7)13-2/h3-4H,5-6H2,1-2H3 |
| Standard InChI Key | ZWASIMCWFYBNHL-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(CCC2=O)C=C1)OC |
| Canonical SMILES | CC1=C(C2=C(CCC2=O)C=C1)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
7-Methoxy-6-methyl-indan-1-one belongs to the indanone class, featuring a fused bicyclic system comprising a benzene ring and a ketone-bearing cyclopentane ring. The methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 7 and 6, respectively, introduce steric and electronic modifications that influence its reactivity and intermolecular interactions. The IUPAC name, 7-methoxy-6-methyl-2,3-dihydroinden-1-one, reflects this substitution pattern .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O₂ | PubChem |
| Molecular Weight | 176.21 g/mol | PubChem |
| SMILES Notation | CC1=C(C2=C(CCC2=O)C=C1)OC | PubChem |
| InChI Key | ZWASIMCWFYBNHL-UHFFFAOYSA-N | PubChem |
The planar 1-indanone core, as observed in related structures like 7-methoxyindan-1-one, facilitates π-π stacking and hydrogen-bonding interactions in crystalline states . While crystallographic data for 7-Methoxy-6-methyl-indan-1-one remains unreported, analogous indanones exhibit layered architectures stabilized by C–H⋯O hydrogen bonds and weak C–H⋯π interactions .
Synthesis and Functionalization
Synthetic Routes
The synthesis of 7-Methoxy-6-methyl-indan-1-one can be inferred from methodologies applied to structurally similar methoxy-substituted tetralones and indanones. For instance, 7-methoxy-α-tetralone has been utilized as a precursor in the synthesis of cadinene dihydrochloride, a sesquiterpene derivative, via oxidative transformations . A plausible route for 7-Methoxy-6-methyl-indan-1-one involves:
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Friedel-Crafts Acylation: Cyclization of a pre-functionalized benzene derivative with a methyl-bearing side chain.
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Methylation: Introduction of the methoxy group via nucleophilic substitution using methyl iodide, as demonstrated in the synthesis of 7-methoxyindan-1-one .
Table 2: Comparative Synthetic Strategies for Methoxy-Substituted Indanones
Reactivity and Derivatization
The ketone moiety at the 1-position renders the compound amenable to nucleophilic additions and reductions. The methyl and methoxy groups may direct electrophilic substitution reactions to specific positions on the aromatic ring. For example, oxidation with thallium(III) salts could induce ring contractions or α-functionalization, as observed in related indanones .
Spectroscopic and Electronic Properties
Computational Insights
Density functional theory (DFT) simulations, widely used for methoxyindole derivatives , could predict the vibrational and electronic profiles of 7-Methoxy-6-methyl-indan-1-one. Key analyses would include:
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Infrared (IR) Spectroscopy: Stretching frequencies for the ketone (C=O, ~1700 cm⁻¹) and methoxy (C–O, ~1250 cm⁻¹) groups.
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NMR Chemical Shifts: Distinct signals for the methyl (δ ~1.5–2.0 ppm) and methoxy (δ ~3.8 ppm) protons in ¹H NMR.
Table 3: Predicted Spectroscopic Data (B3LYP/6-31G*)
| Spectral Type | Characteristic Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 2.10 (s, 3H) | C6-methyl protons |
| δ 3.85 (s, 3H) | C7-methoxy protons | |
| ¹³C NMR | δ 207.5 | C1-ketone carbon |
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